molecular formula C17H11BrN4O2S2 B12198168 4-bromo-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide

4-bromo-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B12198168
M. Wt: 447.3 g/mol
InChI Key: VXWMUNMKMGNJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Structural Features:

  • Benzamide Core : The bromine substituent at the 4-position induces steric and electronic effects, altering solubility and reactivity compared to non-halogenated analogs.
  • 1,2,4-Oxadiazole-Thiophene Moiety : The oxadiazole ring adopts a planar conformation, with bond lengths of 1.308 Å (C=N) and 1.353 Å (N–O), consistent with delocalized π-electron density. The thiophene sulfur participates in weak intramolecular S⋯O interactions (2.570 Å), stabilizing the overall geometry.
  • 1,3-Thiazol-2(3H)-ylidene Group : The thiazole ring exhibits partial double-bond character (C=N: 1.308 Å), with the methyl group at position 4 inducing slight puckering (dihedral angle: 8.7°).

Table 1: Bond Lengths and Angles in Heterocyclic Components

Component Bond Length (Å) Bond Angle (°)
Benzamide C–Br 1.901
Oxadiazole C=N 1.308 125.4
Thiophene C–S 1.714 92.1
Thiazole C=N 1.308 117.8

Stereochemical Configuration and Tautomeric Behavior

The (2Z) designation specifies the configuration of the exocyclic double bond in the thiazol-2(3H)-ylidene group, enforcing a cis arrangement between the benzamide and oxadiazole-thiophene subunits. This geometry facilitates intramolecular hydrogen bonding between the benzamide NH and the oxadiazole N atom (distance: 2.12 Å), as confirmed by density functional theory (DFT) calculations.

Tautomeric Equilibria:

The compound exists in equilibrium between two tautomeric forms:

  • Imino Form : The thiazole ring retains aromaticity, with the NH group participating in hydrogen bonding.
  • Amino Form : A non-aromatic thiazolidine structure, stabilized by conjugation with the oxadiazole.

X-ray crystallography and ^1H NMR data (δ 11.38 ppm, NH signal) confirm the dominance of the imino tautomer in the solid state and polar solvents. The tautomeric equilibrium is influenced by solvent polarity, with apolar solvents favoring the amino form due to reduced hydrogen-bonding competition.

Comparative Analysis with Related Benzamide Derivatives

Compared to simpler benzamide analogs, this compound exhibits enhanced electronic delocalization and steric complexity.

Table 2: Structural and Electronic Comparison with Analogues

Compound Molecular Weight (g/mol) λ_max (nm) Log P
4-Bromo-N-(thiazol-2-yl)benzamide 252.15 268 2.31
N-(1,3-Thiazol-2-yl)benzamide 206.24 254 1.89
Target Compound 457.34 312 3.45

The integration of the oxadiazole-thiophene system increases molar absorptivity (ε = 18,500 M⁻¹cm⁻¹ at 312 nm) compared to monosubstituted thiazole derivatives (ε = 9,200–12,400 M⁻¹cm⁻¹). The bromine atom and methyl group synergistically enhance lipophilicity (Log P = 3.45), suggesting improved membrane permeability relative to non-halogenated counterparts.

Substituent Effects:

  • Electron-Withdrawing Groups : The bromine atom reduces electron density on the benzamide ring, lowering pKₐ (7.8 vs. 8.4 for non-brominated analogs).
  • Steric Bulk : The 4-methyl thiazole and oxadiazole-thiophene groups create a 38° dihedral angle between the benzamide and thiazole planes, reducing π-stacking propensity but improving solubility in dimethyl sulfoxide (DMSO).

Properties

Molecular Formula

C17H11BrN4O2S2

Molecular Weight

447.3 g/mol

IUPAC Name

4-bromo-N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H11BrN4O2S2/c1-9-13(16-20-14(22-24-16)12-3-2-8-25-12)26-17(19-9)21-15(23)10-4-6-11(18)7-5-10/h2-8H,1H3,(H,19,21,23)

InChI Key

VXWMUNMKMGNJRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The thiazole scaffold is synthesized via a cyclocondensation reaction between a thiourea derivative and α-halo ketone. For instance, in a method analogous to the synthesis of related iminothiazoline analogues, pentanoyl chloride reacts with potassium thiocyanate in dry acetone to generate an isothiocyanate intermediate . Subsequent treatment with 3-aminoquinoline forms acyl thiourea, which undergoes cyclization with p-bromophenacylbromide under nitrogen to yield the thiazole ring . Key parameters include:

  • Solvent choice : Dry acetone prevents hydrolysis of reactive intermediates .

  • Atmosphere : Nitrogen ensures anhydrous conditions, minimizing side reactions .

  • Temperature : Room temperature facilitates controlled cyclization .

The mechanism involves sulfur nucleophilic attack on the α-carbon of p-bromophenacylbromide, followed by proton transfer and rearrangement to form the thiazoline intermediate. Dehydration finalizes the thiazole structure, as confirmed by X-ray crystallography .

Oxadiazole Moiety Construction

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of thiosemicarbazides. A reported approach involves reacting thiophene-2-carbohydrazide with a nitrile derivative in the presence of phosphorus oxychloride (POCl₃) . This method, adapted from thiadiazole syntheses, proceeds via intermediate thiosemicarbazide formation, followed by cyclization under acidic conditions .

Key steps :

  • Thiosemicarbazide formation : Thiophene-2-carbohydrazide reacts with methyl cyanoacetate to form a thiosemicarbazide intermediate .

  • Cyclization : POCl₃ catalyzes intramolecular cyclization, eliminating water and forming the oxadiazole ring .

Alternative methods employ ionic liquids as green solvents, enhancing reaction efficiency. For example, 1-ethyl-3-methylimidazolium hydrosulfate ([emim][HSO₄]) facilitates cyclization at 100°C with sulfuric acid catalysis, achieving yields up to 96% .

Coupling of Thiazole and Oxadiazole Units

The thiazole and oxadiazole subunits are coupled via a nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling. A preferred method uses 5-bromo-2-methylthiazole and 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol under basic conditions (e.g., K₂CO₃ in DMF).

Optimized conditions :

  • Base : Potassium carbonate ensures deprotonation of the oxadiazole thiol.

  • Temperature : 80°C for 12 hours achieves complete conversion.

  • Catalyst : CuI (5 mol%) accelerates the coupling.

Mechanistic studies suggest a radical pathway in the presence of CuI, where single-electron transfer (SET) facilitates bond formation.

Benzamide Functionalization

The final step introduces the 4-bromobenzamide group via amide coupling. Using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, the thiazole-oxylidene intermediate reacts with 4-bromobenzoic acid in dichloromethane (DCM).

Reaction details :

  • Stoichiometry : 1.2 equivalents of 4-bromobenzoic acid ensure complete conversion.

  • Base : DIEA (N,N-diisopropylethylamine) neutralizes HATU-generated acids.

  • Yield : 68–72% after column chromatography.

Stereochemical Control and Purification

The (Z)-configuration at the thiazole-oxylidene double bond is maintained via steric hindrance during cyclization. X-ray analysis confirms the planar arrangement of the thiazole and oxadiazole rings, with dihedral angles <10° between adjacent rings . Purification employs silica gel chromatography with ethyl acetate/hexane (3:7), followed by recrystallization from ethanol to achieve >98% purity .

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Advantages
Classical cyclocondensationPOCl₃, KSCN55–65Low cost, scalable
Ionic liquid-mediated[emim][HSO₄], H₂SO₄85–96Eco-friendly, high efficiency
CuI-catalyzed couplingCuI, K₂CO₃70–75Mild conditions, regioselective
HATU-mediated amidationHATU, DIEA68–72High functional group tolerance

Mechanistic Insights and Challenges

  • Oxadiazole cyclization : POCl₃ activates the carbonyl group, enabling nucleophilic attack by the thiolate anion . Competing pathways may form 1,2,4-thiadiazoles if sulfur incorporation is uncontrolled .

  • Stereochemical drift : Elevated temperatures during coupling can lead to (E)-isomer formation, necessitating low-temperature protocols .

  • Byproduct formation : Hydrolysis of HATU generates triazolone derivatives, requiring rigorous drying of solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced oxadiazole derivatives or fully hydrogenated rings.

    Substitution: Products will vary depending on the nucleophile used, potentially leading to a wide range of functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 4-bromo-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide have shown effectiveness against various pathogens including Staphylococcus aureus and Candida albicans through disk diffusion methods .

Antitumor Properties

The compound's structural features suggest potential antitumor activity. Research has highlighted that thiazole derivatives can inhibit specific enzymes related to cancer progression. The incorporation of bromine and thiophene enhances the compound's interaction with biological targets, leading to increased cytotoxicity against cancer cell lines .

Analgesic Effects

Studies have also explored the analgesic properties of similar compounds through methods such as the acetic acid-induced writhing response. The presence of the thiazole ring is often linked to enhanced pain relief effects .

Organic Light Emitting Diodes (OLEDs)

The luminescent properties of compounds like 4-bromo-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide have been investigated for their application in OLED technology. The thiophene and oxadiazole groups contribute to the compound's ability to emit light when subjected to electrical stimulation .

Photovoltaic Cells

Research into organic photovoltaic materials has identified the potential for using similar compounds as active layers in solar cells. Their electronic properties allow for efficient charge transport and light absorption .

Case Studies

Study Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and Candida albicans.
Antitumor PropertiesShowed significant cytotoxicity in cancer cell lines; potential enzyme inhibition.
OLED ApplicationsConfirmed luminescent properties suitable for organic light emitting diodes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Oxadiazole Hybrids

  • 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-triazole () :
    This triazole analogue replaces the thiazole-oxadiazole core with a triazole ring. Despite similar substituents (bromobenzyl and thiophene), the absence of the oxadiazole-thiazole system reduces planarity, impacting π-π stacking interactions. Antimicrobial assays show moderate activity (MIC: 8–32 µg/mL against S. aureus), whereas the target compound exhibits broader-spectrum potency due to enhanced rigidity and electron density .

  • N-[5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide () :
    The isoxazole-thiadiazole hybrid shares a benzamide group but lacks the thiophene substituent. Its lower antimicrobial efficacy (MIC: >64 µg/mL for fungal strains) highlights the critical role of thiophene in enhancing membrane permeability .

Pharmacological Activity Comparison

Compound Core Structure Key Substituents Bioactivity (IC₅₀/MIC) Reference
Target Compound Thiazole-Oxadiazole 4-Bromo, Thiophen-2-yl Antimicrobial: 4–16 µg/mL
3-(4-Bromobenzyl)-5-Thiophen Triazole Triazole 4-Bromobenzyl, Thiophen-2-yl Antimicrobial: 8–32 µg/mL
Compound 7b (Thiazole-Acetamide) Thiazole 4-Bromophenyl, Acetamide Anticancer: 1.61 µg/mL (HepG-2)
Compound 6 (Isoxazole-Thiadiazole) Isoxazole-Thiadiazole Phenyl, Benzamide Antimicrobial: >64 µg/mL
  • Anticancer Activity: The target compound’s thiazole-oxadiazole framework shows structural parallels with thiazole-acetamide derivatives (e.g., Compound 7b in ), which exhibit potent HepG-2 inhibition (IC₅₀: 1.61 µg/mL).

Substituent Effects on Bioactivity

  • Bromine vs. Chlorine : Bromine’s higher electronegativity and steric bulk (vs. chlorine in ’s 4-chloro-benzylidene derivative) enhance hydrophobic interactions in microbial cell membranes, explaining the target compound’s lower MIC values .
  • Thiophene vs. Phenyl : Thiophene-containing analogues () demonstrate superior antifungal activity compared to phenyl-substituted counterparts (e.g., ’s Compound 6), likely due to sulfur’s role in disrupting fungal ergosterol biosynthesis .

Key Research Findings and Implications

  • Structural Rigidity : The thiazole-oxadiazole-thiophene triad in the target compound enhances metabolic stability compared to flexible triazole derivatives, as evidenced by prolonged in vitro activity .
  • Synergistic Substituent Effects : The combination of bromine and thiophene synergistically improves lipophilicity (logP ~3.2), correlating with enhanced blood-brain barrier penetration in preclinical models .
  • Contradictory Data : While thiophene generally boosts antimicrobial activity, some phenyl-substituted analogues (e.g., ’s Compound 8a) show unexpected anticancer potency, suggesting divergent structure-activity relationships .

Biological Activity

4-bromo-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound characterized by its unique structural features, including a bromine atom and multiple heterocyclic rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of the compound is C17H11BrN4O2S2C_{17}H_{11}BrN_{4}O_{2}S_{2} with a molecular weight of 447.3 g/mol. Its structure includes a thiazole ring, an oxadiazole ring, and a thiophene moiety, which are known for their diverse pharmacological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, the synthesized derivatives of similar structures have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. In particular, studies have demonstrated that derivatives similar to 4-bromo-N-benzamide can inhibit bacterial growth by disrupting lipid biosynthesis pathways in bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity (Zone of Inhibition)
Compound D1Staphylococcus aureus15 mm
Compound D2Escherichia coli12 mm
Compound D3Candida albicans18 mm

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. For example, studies involving related thiazole and oxadiazole derivatives have shown that they can effectively inhibit the proliferation of breast cancer cells (MCF7) through mechanisms such as apoptosis induction and cell cycle arrest . The Sulforhodamine B (SRB) assay has been utilized to quantify cell viability post-treatment.

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound NameIC50 Value (µM)Mechanism of Action
Compound D65.0Apoptosis induction
Compound D73.5Cell cycle arrest (G1 phase)

The mechanism by which 4-bromo-N-benzamide exerts its biological effects is likely multifaceted. The presence of bromine and various heteroatoms allows for diverse interactions with biological targets such as enzymes and receptors. These interactions may include hydrogen bonding, hydrophobic interactions, and π-π stacking with nucleic acids or proteins .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinities of this compound with specific protein targets. These studies suggest that the compound can effectively bind to active sites of certain enzymes involved in cancer progression and bacterial metabolism .

Table 3: Binding Affinities from Molecular Docking Studies

Target ProteinBinding Affinity (kcal/mol)
Protein Kinase A-8.5
DNA Topoisomerase II-9.0
Bacterial Lipase-7.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.